molecular formula C21H32N2O2 B2605844 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one CAS No. 2309710-77-6

3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one

Cat. No. B2605844
CAS RN: 2309710-77-6
M. Wt: 344.499
InChI Key: NCLQNRLYVHBVGL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.499. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Compounds with structural elements related to "3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one" have been analyzed for their molecular structures, showcasing the importance of their configuration and bonding patterns. For example, the molecular structures of certain dimethylphenyl and methoxypiperidinyl substituted pyridinones have been determined to exhibit hydrogen-bonded dimeric pairs, indicating the significance of these interactions in defining the molecular architecture and possibly influencing their biological activities (Burgess et al., 1998).

Synthesis and Antimicrobial Studies

Synthetic pathways involving compounds with elements similar to the target compound have been explored, including their antimicrobial potentials. For instance, derivatives of piperidin-4-one have shown significant antibacterial activity, suggesting that modifications to the piperidine ring can lead to potent antimicrobial agents. This highlights the potential of such compounds in developing new treatments for bacterial infections (Aridoss et al., 2010).

Antiproliferative and Antioxidant Activities

Research has also focused on the antiproliferative and antioxidant activities of compounds structurally related to "3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one." Such studies are crucial for understanding the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related diseases. For example, certain piperidin-4-one derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Dineshkumar & Parthiban, 2022).

Receptor Binding and Selectivity

Additionally, the affinity and selectivity of related compounds for specific receptors have been investigated, revealing their potential in drug discovery and pharmacological research. Such studies can lead to the development of targeted therapies with minimal side effects. For instance, modifications to the piperidine moiety in certain derivatives have been used to explore sigma-subtype affinities and selectivities, which is valuable for the development of diagnostic tools and therapeutic agents (Berardi et al., 2005).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-16-4-5-18(14-17(16)2)6-7-21(24)22-11-8-19(9-12-22)23-13-10-20(15-23)25-3/h4-5,14,19-20H,6-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLQNRLYVHBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one

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